molecular formula C10H11BrN2O B10964779 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea

1-(2-Bromophenyl)-3-prop-2-en-1-ylurea

Cat. No.: B10964779
M. Wt: 255.11 g/mol
InChI Key: ZYUTZFMRKIBSEV-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-prop-2-en-1-ylurea is a urea derivative featuring a 2-bromophenyl group and a propenyl (allyl) substituent on the urea backbone. Its molecular formula is C₁₀H₉BrN₂O, with a molecular weight of 253.15 g/mol. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the propenyl group enhances molecular flexibility compared to bulkier substituents like phenyl or heterocyclic moieties.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(2-bromophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

ZYUTZFMRKIBSEV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent : Dichloromethane or solvent-free.

  • Temperature : Room temperature (20–25°C).

  • Time : 30 minutes to 2 hours.

  • Yield : 85–92%.

Mechanism :

  • Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate.

  • Formation of a tetrahedral intermediate, which collapses to release CO₂ and yield the urea product.

Example Protocol :

  • Combine 2-bromoaniline (1.0 equiv) and allyl isocyanate (1.1 equiv) in dichloromethane.

  • Stir at 25°C for 1 hour.

  • Isolate the product via filtration or column chromatography.

Advantages :

  • No catalyst required.

  • High atom economy.

Limitations :

  • Allyl isocyanate is moisture-sensitive.

Palladium-Catalyzed Carboamination of N-Allylureas

Pd-catalyzed reactions enable the construction of urea frameworks while forming C–C and C–N bonds simultaneously. This method is ideal for complex substrates.

Reaction Conditions

  • Catalyst : Pd₂(dba)₃/Xantphos (2–4 mol%).

  • Base : NaO* t*Bu or Cs₂CO₃.

  • Solvent : Toluene or THF.

  • Temperature : 100–110°C.

  • Yield : 70–88%.

Mechanism :

  • Oxidative addition of Pd(0) to an aryl bromide.

  • Coordination of the N-allylurea substrate.

  • Syn-insertion of the alkene into the Pd–N bond.

  • Reductive elimination to form the product.

Example Protocol :

  • Mix N-allylurea precursor (1.0 equiv), 2-bromophenyl bromide (1.2 equiv), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) in toluene.

  • Heat at 110°C for 12 hours.

  • Purify via silica gel chromatography.

Advantages :

  • Constructs stereocenters with >12:1 diastereoselectivity.

  • Compatible with diverse aryl bromides.

Limitations :

  • Requires inert conditions.

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols avoid solvents by using mechanical grinding. This method is scalable and reduces waste.

Reaction Conditions

  • Equipment : Mortar and pestle or ball mill.

  • Time : 30–45 minutes.

  • Yield : 90–98%.

Protocol :

  • Grind 2-bromoaniline (1.0 equiv) and allyl isocyanate (1.05 equiv) for 30 minutes.

  • Recrystallize the product from ethanol.

Advantages :

  • No solvent required.

  • Short reaction time.

Comparative Analysis of Methods

Method Catalyst Yield (%) Diastereoselectivity Scalability
Nucleophilic AdditionNone85–92N/AHigh
Pd-Catalyzed CarboaminationPd/Xantphos70–88>12:1Moderate
Solvent-Free GrindingNone90–98N/AHigh

Challenges and Optimization Strategies

Side Reactions

  • Base-Mediated Degradation : NaO* t*Bu can decompose ureas to amines.

    • Solution : Use weaker bases (e.g., Cs₂CO₃) or reduce reaction time.

Stereochemical Control

  • Pd-catalyzed methods favor syn-addition across alkenes.

    • Optimization : Employ chiral ligands (e.g., Siphos-PE) for enantioselective synthesis.

Emerging Techniques

Photoredox Catalysis

Visible-light-driven reactions enable urea formation under ambient conditions. Preliminary studies show 50–60% yields using Ru or Ir photocatalysts.

Continuous Flow Systems

Microreactors enhance heat/mass transfer, reducing reaction times to <10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-(2-BROMOPHENYL)UREA undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea exhibit diverse biological activities:

  • Anti-inflammatory Properties : Studies have shown that derivatives of this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Antitumor Activity : The compound's structural features may contribute to its ability to inhibit tumor growth, making it a candidate for cancer treatment.

Interaction Studies

Interaction studies using molecular docking techniques have revealed that this compound can bind effectively to various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Notably, the compound shows promising binding affinities with target enzymes involved in inflammatory pathways.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(4-Bromophenyl)-3-prop-2-en-1-ylureaSimilar phenyl substitutionDifferent bromine position affects reactivity
1-(2-Chlorophenyl)-3-prop-2-en-1-ylureaChlorine instead of brominePotentially different biological activity
N,N-Dimethyl-N'-(4-bromophenyl)ureaDimethyl substitution on nitrogenEnhanced solubility and altered pharmacokinetics
4-Amino-N-(2-bromophenyl)ureaAmino group additionIncreased reactivity towards electrophilic centers

The unique combination of bromination and the propene moiety in this compound contributes to distinctive chemical reactivity and biological activity profiles compared to its analogs.

Case Studies and Research Findings

Several studies have documented the medicinal potential of compounds related to this compound:

  • Anti-inflammatory Effects : A study demonstrated that derivatives could significantly reduce inflammation in animal models, indicating potential for treating chronic inflammatory diseases .
  • Antitumor Activity : Another investigation reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

These findings underscore the importance of further research into the therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of N-ALLYL-N’-(2-BROMOPHENYL)UREA involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues of Urea Derivatives

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
1-(2-Bromophenyl)-3-prop-2-en-1-ylurea C₁₀H₉BrN₂O 253.15 2-Bromophenyl, Propenyl Urea (NH₂CONH)
1-(2-Bromophenyl)-3-phenylurea C₁₃H₁₁BrN₂O 291.15 2-Bromophenyl, Phenyl Urea (NH₂CONH)
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea C₁₆H₁₂BrN₃OS 374.26 4-Bromophenyl-thiazole, Phenyl Urea, Thiazole
(E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁BrO₂ 303.15 2-Bromophenyl, 2-Hydroxyphenyl α,β-Unsaturated ketone
1-(2-Bromophenyl)-N-buty-1H-tetrazol-5-amine C₁₁H₁₃BrN₆ 309.17 2-Bromophenyl, Butyl Tetrazole, Amine
Key Observations:

The 2-bromophenyl group is consistent across analogues, contributing to electron-withdrawing effects and influencing π-π stacking interactions.

Hydrogen Bonding :

  • Urea derivatives exhibit strong hydrogen-bonding capacity via NH groups. The propenyl substituent may reduce intermolecular H-bonding compared to phenyl or thiazole-containing analogues, as seen in crystallographic studies .
  • In contrast, the thiazole-containing urea (Table 1, row 3) introduces additional hydrogen-bond acceptors (N and S atoms), altering crystal packing .

Synthetic Routes: The synthesis of (E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves Claisen-Schmidt condensation under basic conditions (KOH/ethanol), a method adaptable to analogous ureas . Thiourea precursors (e.g., 1-(2-bromophenyl)-3-butythiourea) can be converted to tetrazole derivatives via cyclization, highlighting the versatility of urea/thiourea backbones in heterocyclic synthesis .

Electronic and Steric Comparisons

  • This is less pronounced in compounds with meta- or para-bromine substitution (e.g., 1-(3-bromophenyl)propan-2-amine hydrochloride ). The α,β-unsaturated ketone in (E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one exhibits conjugation-enhanced electrophilicity, unlike the urea derivatives.

Physicochemical Properties

  • Solubility :
    • The propenyl group may enhance solubility in dichloromethane or ethyl acetate compared to phenyl-substituted ureas, which are more lipophilic .
  • Melting Points :
    • Urea derivatives generally exhibit higher melting points due to hydrogen bonding. For example, 1-(2-Bromophenyl)-3-phenylurea likely has a higher melting point than the propenyl analogue due to stronger crystal lattice interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Utilize nucleophilic substitution or condensation reactions between 2-bromoaniline derivatives and prop-2-en-1-yl isocyanate. Optimize solvents (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine). Monitor progress via TLC and purify via column chromatography. Yield improvements (60–85%) are achievable by controlling stoichiometry and avoiding side reactions like hydrolysis of the urea group .
  • Key Data : IR spectroscopy confirms urea C=O stretches at ~1645 cm⁻¹ and C-Br vibrations at ~785 cm⁻¹. ¹H NMR shows characteristic allylic proton signals (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–7.8 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?

  • Methodology : Combine ¹H/¹³C NMR, IR, and mass spectrometry. For example, the allyl group’s protons exhibit distinct coupling patterns (J = 10–16 Hz), while the bromophenyl moiety shows meta/para substitution splitting in aromatic regions. High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 283.0 (C₁₀H₁₀BrN₂O⁺) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

  • Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). For X-ray diffraction, employ SHELXL for structure refinement. Hydrogen bonding between urea NH and Br atoms stabilizes the crystal lattice, as seen in related bromophenyl-urea derivatives .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns in the solid state influence the compound’s physicochemical properties?

  • Methodology : Analyze crystal packing via X-ray crystallography (e.g., CCDC deposition). Graph-set analysis (Etter’s rules) reveals N–H···O and N–H···Br interactions, forming R₂²(8) motifs. These interactions enhance thermal stability (Tₘ > 200°C) and solubility in polar solvents .
  • Data : Bond lengths (N–H = 0.86 Å, C=O = 1.23 Å) and angles (N–C–N = 118°) align with urea derivatives. Hirshfeld surfaces quantify Br···H contacts (8–12% contribution) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive potential) directs nucleophilic attack (e.g., Suzuki coupling) at the ortho position. Transition-state modeling (Gaussian 16) predicts activation energies (~25 kcal/mol) for aryl–Br bond cleavage .

Q. How does the compound’s conformation affect its binding affinity to biological targets (e.g., kinases or GPCRs)?

  • Methodology : Use molecular docking (AutoDock Vina) with protein structures (PDB IDs: e.g., 3ERT for estrogen receptors). The allyl group’s planarity and bromine’s hydrophobic volume enhance π-π stacking and van der Waals interactions. MD simulations (AMBER) assess binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in reported biological activity data for bromophenyl-urea derivatives?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability). Adjust for assay conditions (pH, solvent DMSO%). For example, discrepancies in IC₅₀ values (1–10 µM) may arise from protein binding or metabolic instability. Use SPR or ITC to measure direct binding constants (Kd) .

Methodological Challenges

Q. What are the limitations of current synthetic approaches, and how can green chemistry principles be applied?

  • Challenges : Hazardous reagents (e.g., isocyanates), low atom economy.
  • Solutions : Replace isocyanates with carbamates in solvent-free mechanochemical synthesis. Catalytic methods (e.g., Pd-mediated C–N coupling) reduce waste .

Q. How can advanced microspectroscopic techniques (e.g., Raman imaging) characterize surface adsorption of this compound on indoor materials?

  • Methodology : Map adsorption on silica or cellulose surfaces using AFM-IR. Correlate vibrational bands (e.g., C=O at 1645 cm⁻¹) with adsorption kinetics. Environmental interfaces studies show monolayer formation (Langmuir isotherm, R² > 0.98) .

Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueCharacteristic SignalsReference
¹H NMR δ 7.6 (d, J = 8 Hz, Ar-H), δ 5.5 (m, CH₂=CH)
IR 1645 cm⁻¹ (C=O), 785 cm⁻¹ (C-Br)
HRMS m/z 283.0 [M+H]⁺ (C₁₀H₁₀BrN₂O⁺)

Table 2 : Hydrogen-Bonding Parameters in Crystal Structure

Donor–AcceptorDistance (Å)Angle (°)Graph-SetReference
N–H···O2.89165R₂²(8)
N–H···Br3.12155R₂²(8)

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